[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-phenoxypropan-2-olato(3-)-kappaO]boron
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Overview
Description
[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-phenoxypropan-2-olato(3-)-kappaO]boron: is a complex organoboron compound. Organoboron compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-phenoxypropan-2-olato(3-)-kappaO]boron typically involves the reaction of boronic acid derivatives with appropriate ligands under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes to facilitate the formation of the desired organoboron compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in reactors designed to handle the specific requirements of organoboron synthesis. These methods ensure high yield and purity of the final product, which is crucial for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-phenoxypropan-2-olato(3-)-kappaO]boron undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts like palladium or nickel complexes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, nickel complexes
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids or esters, while reduction reactions may produce boron hydrides or other reduced boron compounds.
Scientific Research Applications
Chemistry
In chemistry, [1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-phenoxypropan-2-olato(3-)-kappaO]boron is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the development of new catalysts and materials.
Biology
In biology, this compound is studied for its potential use in drug delivery systems and as a tool for probing biological processes. Its ability to form stable complexes with various biomolecules makes it a valuable research tool.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of other diseases.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and composites. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-phenoxypropan-2-olato(3-)-kappaO]boron involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is used as a chemical intermediate in the production of various compounds and shares some similarities in its reactivity and applications.
3-Benzyl-2-hydroxy-N-phenylbenzamide: This compound is used in research and has similar structural features and reactivity.
Uniqueness
What sets [1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-phenoxypropan-2-olato(3-)-kappaO]boron apart from similar compounds is its unique combination of functional groups and its ability to form stable complexes with a wide range of molecules. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
IUPAC Name |
3-(phenoxymethyl)-2,8,9-trioxa-5-azonia-1-boranuidatricyclo[3.3.3.01,5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-2-4-12(5-3-1)16-11-13-10-15-6-8-17-14(15,19-13)18-9-7-15/h1-5,13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTVANSPAWUTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]123[N+](CCO1)(CCO2)CC(O3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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